molecular formula C24H39NO9 B12422992 (2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

Cat. No.: B12422992
M. Wt: 485.6 g/mol
InChI Key: GQRPJUIKGLHLLN-ZRCUZHKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[77212,501,1003,8013,17]nonadecane-4,5,7,8,14-pentol is a complex organic molecule characterized by its intricate hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:

    Formation of the hexacyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of methoxy groups: Methoxylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Hydroxylation: Introduction of hydroxyl groups through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to isolate the desired product.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of methoxy groups with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving methoxy and hydroxyl groups.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: Interaction with cellular receptors, potentially modulating signal transduction pathways.

    Chemical reactivity: The presence of methoxy and hydroxyl groups may facilitate specific chemical reactions within biological systems.

Properties

Molecular Formula

C24H39NO9

Molecular Weight

485.6 g/mol

IUPAC Name

(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol

InChI

InChI=1S/C24H39NO9/c1-25-8-21(9-31-2)11(26)6-12(32-3)23-10-7-22(29)18(27)13(10)24(30,19(28)20(22)34-5)14(17(23)25)15(33-4)16(21)23/h10-20,26-30H,6-9H2,1-5H3/t10-,11-,12+,13-,14?,15+,16-,17?,18-,19+,20+,21+,22-,23?,24-/m1/s1

InChI Key

GQRPJUIKGLHLLN-ZRCUZHKGSA-N

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC

Origin of Product

United States

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